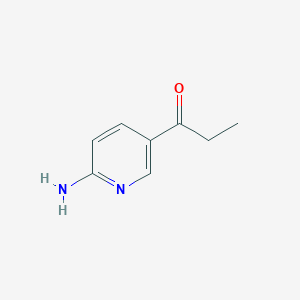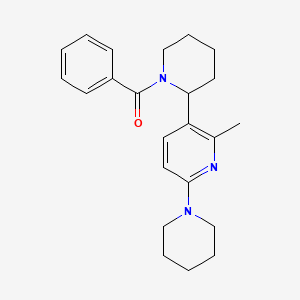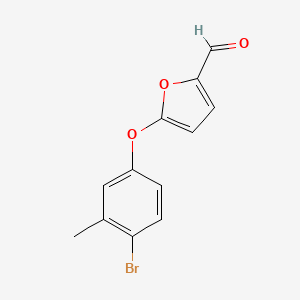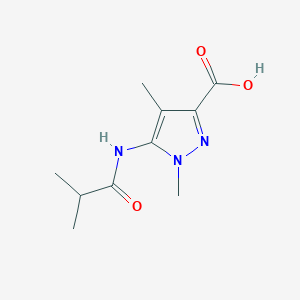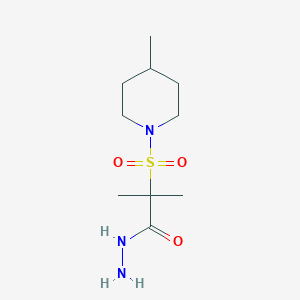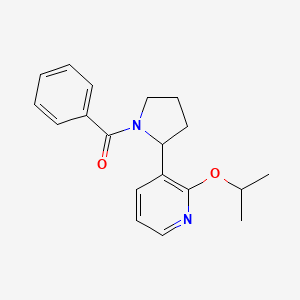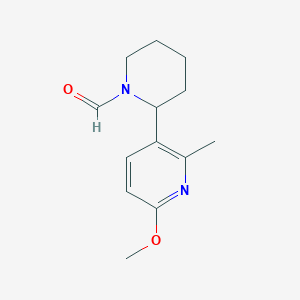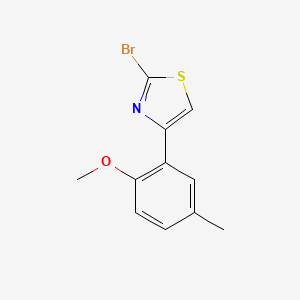
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl typically involves the reaction of isoxazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of alkynes in the presence of a catalyst such as 18-crown-6, potassium carbonate (K2CO3), and 4-toluenesulfonyl chloride at 80°C for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may yield halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A GABAA receptor agonist that contains an isoxazole ring.
Ibotenic acid: A neurotoxin that contains an isoxazole structure.
Parecoxib: A COX-2 inhibitor that contains an isoxazole ring.
Leflunomide: An immunosuppressant that contains an isoxazole moiety.
Uniqueness
5-Ethyl-4-(1h-pyrazol-4-ylmethyl)isoxazole-3-carboxylic acid, HCl is unique due to its specific substitution pattern and the presence of both isoxazole and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H12ClN3O3 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
5-ethyl-4-(1H-pyrazol-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O3.ClH/c1-2-8-7(3-6-4-11-12-5-6)9(10(14)15)13-16-8;/h4-5H,2-3H2,1H3,(H,11,12)(H,14,15);1H |
InChI-Schlüssel |
HSRJVRRHLJSSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=CNN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


